Desthiobiotin Alkyne
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Overview
Description
Desthiobiotin Alkyne is a single-ring, sulfur-free analog of biotin that binds to streptavidin with nearly equal specificity but less affinity than biotin . This compound is widely used in biochemical applications, particularly in affinity purification and labeling techniques due to its unique binding properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of copper(I) salts, stabilizing ligands, and reducing agents like sodium ascorbate .
Industrial Production Methods
In industrial settings, the production of Desthiobiotin Alkyne involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product . The process is optimized for high yield and minimal byproducts, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Desthiobiotin Alkyne primarily undergoes bio-orthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is highly specific and efficient, making it ideal for labeling and tracking biomolecules in complex biological systems .
Common Reagents and Conditions
The CuAAC reaction typically involves the use of copper(I) salts, stabilizing ligands like THPTA or BTTA, and reducing agents such as sodium ascorbate . The reaction is carried out under mild conditions, often in aqueous environments, to ensure compatibility with biological samples .
Major Products Formed
The primary product formed from the CuAAC reaction involving this compound is a triazole-linked conjugate, which can be used for further biochemical analysis and applications .
Scientific Research Applications
Desthiobiotin Alkyne has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Desthiobiotin Alkyne involves its ability to undergo CuAAC reactions, forming stable triazole-linked conjugates with azide-bearing molecules . This reaction is facilitated by the presence of copper(I) ions, which act as catalysts, and stabilizing ligands that enhance the efficiency and specificity of the reaction . The resulting conjugates can be used for various biochemical analyses and applications.
Comparison with Similar Compounds
Similar Compounds
Biotin: A naturally occurring vitamin that binds to streptavidin with high affinity.
Azidohomoalanine (AHA): An azide-bearing amino acid used in similar bio-orthogonal reactions.
Alkyne-Choline: Another alkyne-bearing molecule used in click chemistry.
Uniqueness
Desthiobiotin Alkyne is unique due to its lower binding affinity to streptavidin compared to biotin, allowing for gentle elution and recovery of labeled biomolecules . This property makes it particularly useful in applications where harsh elution conditions could damage the target molecules .
Properties
Molecular Formula |
C21H37N3O6 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]hexanamide |
InChI |
InChI=1S/C21H37N3O6/c1-3-10-27-12-14-29-16-17-30-15-13-28-11-9-22-20(25)8-6-4-5-7-19-18(2)23-21(26)24-19/h1,18-19H,4-17H2,2H3,(H,22,25)(H2,23,24,26)/t18-,19+/m1/s1 |
InChI Key |
CQSNBVBVAYQBHF-MOPGFXCFSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCC#C |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCC#C |
Origin of Product |
United States |
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